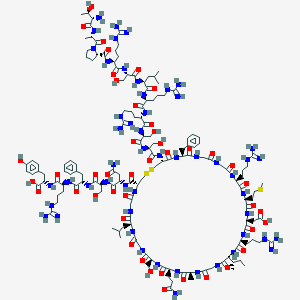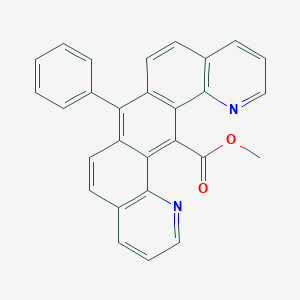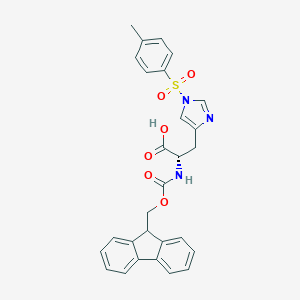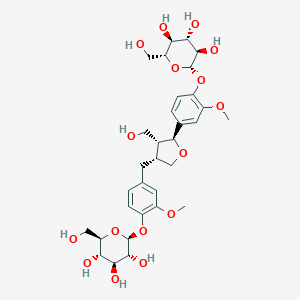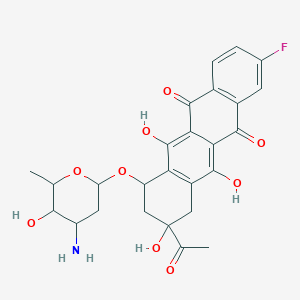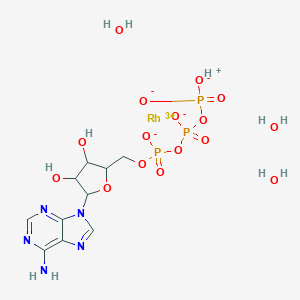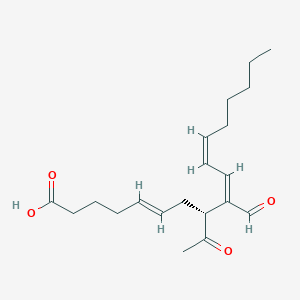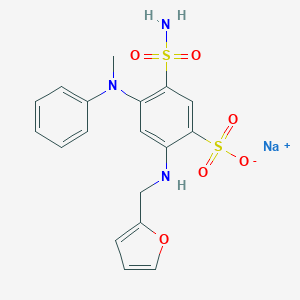
sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate, also known as Furasemide, is a sulfonamide diuretic drug that is commonly used to treat edema and hypertension.
Mecanismo De Acción
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and decreased fluid retention. It specifically targets the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the nephron. This results in a decrease in blood volume and a decrease in blood pressure.
Biochemical and Physiological Effects:
sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate has several biochemical and physiological effects on the body. It increases urine output, which can lead to dehydration and electrolyte imbalances. It can also cause a decrease in blood pressure, which can lead to dizziness and fainting. sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate has been shown to increase the excretion of calcium, magnesium, and potassium, which can lead to hypokalemia and hypomagnesemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate has several advantages for lab experiments. It is a well-established diuretic drug that has been extensively studied in scientific research. It is readily available and can be easily administered to test subjects. However, sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate also has some limitations for lab experiments. Its diuretic effects can lead to dehydration and electrolyte imbalances in test subjects, which can affect the results of the experiment. It can also cause changes in blood pressure, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate. One potential area of research is the development of new diuretic drugs that are more effective and have fewer side effects than sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate. Another area of research is the investigation of sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate's potential therapeutic applications in the treatment of other conditions, such as hypertension and stroke. Additionally, further studies are needed to better understand the biochemical and physiological effects of sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate on the body and to develop strategies to mitigate its side effects.
In conclusion, sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate is a well-established diuretic drug that has been extensively studied in scientific research. It has several potential therapeutic applications and has been shown to be effective in treating various conditions. However, it also has some limitations and side effects that need to be taken into consideration. Further research is needed to better understand the biochemical and physiological effects of sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate on the body and to develop strategies to mitigate its side effects.
Métodos De Síntesis
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate can be synthesized through a multi-step process, starting with the reaction of 2-furanmethanamine with 4-chloro-3-nitrobenzenesulfonamide to form 2-(furan-2-ylmethylamino)-4-chloro-5-nitrobenzenesulfonamide. This compound is then reduced with sodium dithionite to form 2-(furan-2-ylmethylamino)-4-chloro-5-aminobenzenesulfonamide. The final step involves the reaction of this compound with N-methylaniline and sodium sulfite to form sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate.
Aplicaciones Científicas De Investigación
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate has been extensively studied in scientific research for its diuretic properties and its potential therapeutic applications. It has been shown to be effective in treating various conditions, including congestive heart failure, liver cirrhosis, and kidney disease. sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate has also been studied for its potential use in treating hypertension and preventing stroke.
Propiedades
Número CAS |
111744-90-2 |
|---|---|
Nombre del producto |
sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate |
Fórmula molecular |
C18H18N3NaO6S2 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate |
InChI |
InChI=1S/C18H19N3O6S2.Na/c1-21(13-6-3-2-4-7-13)16-10-15(20-12-14-8-5-9-27-14)17(29(24,25)26)11-18(16)28(19,22)23;/h2-11,20H,12H2,1H3,(H2,19,22,23)(H,24,25,26);/q;+1/p-1 |
Clave InChI |
ARTGGTKDKDDMJE-UHFFFAOYSA-M |
SMILES isomérico |
CN(C1=CC=CC=C1)C2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
SMILES canónico |
CN(C1=CC=CC=C1)C2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




